molecular formula C11H14OS B8281133 5-propyl-6,7-dihydro-1-benzothiophen-4(5H)-one

5-propyl-6,7-dihydro-1-benzothiophen-4(5H)-one

Cat. No. B8281133
M. Wt: 194.30 g/mol
InChI Key: GPUULDMGPYAAEW-UHFFFAOYSA-N
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Patent
US06992087B2

Procedure details

Following the procedure for the preparation of 5-propyl-6,7-dihydro-1-benzothiophen-4(5H)-one but substituting 6-methoxy 1-tetralone and ethyl iodide, and making non-critical variations provided the title compound as a oil: 1H NMR (CDCl3) δ 1.02, 1.55, 1.99, 2.68, 2.77, 3.27, 3.86, 7.21, 7.37; HRMS (FAB) calcd for C12H14O2+H 191.1072, found 191.1075.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(C1[C:12](=[O:13])C2C=CSC=2CC1)CC.[CH3:14][O:15][C:16]1[CH:17]=[C:18]2[C:23](=[CH:24][CH:25]=1)[C:22](=O)[CH2:21][CH2:20][CH2:19]2.C(I)C>>[CH2:20]([CH:21]1[CH2:22][C:23]2[C:18](=[CH:17][C:16]([O:15][CH3:14])=[CH:25][CH:24]=2)[C:12]1=[O:13])[CH3:19]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)C1CCC2=C(C=CS2)C1=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C2CCCC(C2=CC1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)C1C(C2=CC(=CC=C2C1)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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